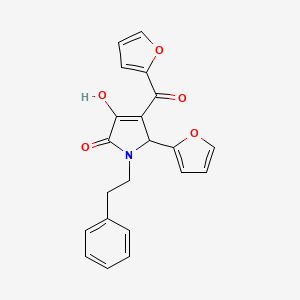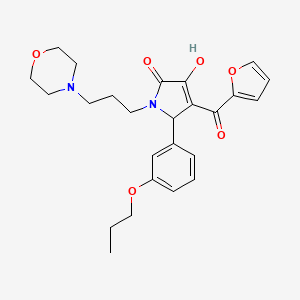![molecular formula C25H20O4 B12151021 4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B12151021.png)
4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group and a vinylbenzyl ether moiety attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, 4-vinylbenzyl chloride, and a suitable chromen-2-one precursor.
Etherification Reaction: The first step involves the etherification of 4-methoxyphenol with 4-vinylbenzyl chloride in the presence of a base, such as potassium carbonate, to form 4-(4-vinylbenzyl)oxyphenol.
Cyclization Reaction: The next step involves the cyclization of 4-(4-vinylbenzyl)oxyphenol with a chromen-2-one precursor under acidic or basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The vinylbenzyl ether moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized chromen-2-one derivatives.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its chromen-2-one core.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the vinylbenzyl ether moiety, which may affect its biological activity and photophysical properties.
7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one: Lacks the methoxyphenyl group, which may influence its reactivity and interactions with biological targets.
Uniqueness
4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is unique due to the presence of both the methoxyphenyl group and the vinylbenzyl ether moiety, which contribute to its distinct chemical reactivity, photophysical properties, and potential biological activities.
Properties
Molecular Formula |
C25H20O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C25H20O4/c1-3-17-4-6-18(7-5-17)16-28-21-12-13-22-23(15-25(26)29-24(22)14-21)19-8-10-20(27-2)11-9-19/h3-15H,1,16H2,2H3 |
InChI Key |
HCVPWMAZVRPLIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,6-dimethylphenyl)a cetamide](/img/structure/B12150944.png)
![N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno [2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12150952.png)
![5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12150957.png)
![(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12150964.png)
![9-Bromo-5-(2-chlorophenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12150972.png)
![4-tert-butyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12150979.png)
![N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12150990.png)

![4-(4-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12151001.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12151002.png)
![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12151006.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12151012.png)

![(2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12151031.png)
